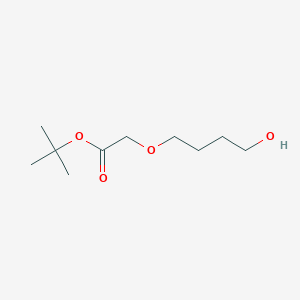

tert-butyl 2-(4-hydroxybutoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxybutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The most direct and widely adopted method for preparing tert-butyl 2-(4-hydroxybutoxy)acetate involves the alkylation of tert-butyl glycolate (tert-butyl 2-hydroxyacetate) with a suitable 4-hydroxybutyl derivative. The reaction typically proceeds via nucleophilic substitution, where the hydroxy group of 4-hydroxybutanol is converted into a better leaving group (such as a tosylate or mesylate), followed by nucleophilic displacement with tert-butyl glycolate.

Activation of 4-hydroxybutanol :

4-hydroxybutanol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to yield the corresponding tosylate or mesylate.Nucleophilic Substitution :

The activated 4-hydroxybutyl tosylate/mesylate is then reacted with tert-butyl glycolate in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or DMSO). The reaction yields this compound after workup and purification.

- Williamson Ether Synthesis :

Direct Williamson ether synthesis can be employed by deprotonating tert-butyl glycolate with a strong base (e.g., sodium hydride) and reacting it with 4-bromobutanol or 4-chlorobutanol. - Microwave-Assisted Synthesis :

Microwave irradiation can accelerate the etherification process, reducing reaction times and potentially improving yields, as demonstrated in related etherification protocols.

Experimental Data and Yields

The following table summarizes typical conditions and results for the preparation of this compound based on analogous literature procedures and standard practices in ether synthesis:

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tosylation of 4-hydroxybutanol | TsCl, pyridine | DCM | 0–25 | 2–4 | 85–95 | Exothermic; monitor by TLC |

| Etherification | tert-butyl glycolate, K2CO3, 4-hydroxybutyl tosylate | DMF | 50–80 | 8–24 | 70–90 | Inert atmosphere recommended |

| Workup and Purification | Extraction, silica gel chromatography | - | - | - | - | Eluent: EtOAc/hexane gradient |

Note: Actual yields and conditions may vary depending on scale and purity of reagents.

Analytical and Physical Data

- Boiling Point : 291.5 ± 20.0 °C at 760 mmHg

- Physical State : Liquid

- Purity (commercially available) : ≥98%

Research Findings and Optimization

- Solvent Choice : DMF and DMSO are preferred for the etherification step due to their ability to solubilize both reactants and bases.

- Base Selection : Potassium carbonate is commonly used, but sodium hydride offers higher reactivity for more challenging substrates.

- Microwave Heating : Accelerates the reaction and can improve yields, especially for hindered substrates.

- Purification : Flash column chromatography on silica gel is effective for isolating the pure product, often yielding an iridescent foam or oil.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Starting Materials | tert-butyl glycolate, 4-hydroxybutanol |

| Activating Agent | TsCl or MsCl |

| Base | K2CO3 or NaH |

| Solvent | DMF, DMSO, or DCM (for tosylation) |

| Reaction Temperature | 0–80 °C |

| Reaction Time | 2–24 h |

| Purification | Silica gel chromatography |

| Yield | 70–90% (overall) |

Chemical Reactions Analysis

Reaction with Hydroxy Derivatives

tert-butyl bromoacetate is a key intermediate in synthesizing tert-butyl esters. For example:

-

Example Reaction :

tert-Butyl bromoacetate reacts with hydroquinone in 1,4-dioxane/water under basic conditions (NaOH) to form tert-butyl 2-(4-hydroxyphenoxy)acetate in 63% yield .

Mechanism : Nucleophilic substitution (SN2) where the phenolate ion attacks the bromoacetate. -

Analogous Pathway for Hydroxybutoxy Derivatives :

A similar approach could involve reacting tert-butyl bromoacetate with 4-hydroxybutanol under basic conditions to yield tert-butyl 2-(4-hydroxybutoxy)acetate.

Ester Hydrolysis

tert-Butyl esters are often hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Example :

tert-Butyl 2-(4-hydroxyphenyl)acetate (CAS 16010-88-1) can be hydrolyzed to 2-(4-hydroxyphenyl)acetic acid using trifluoroacetic acid (TFA) or HCl in dioxane .

Application : This step is critical in drug synthesis to unmask reactive carboxyl groups .

Linker Functionalization

In HDAC4 degrader synthesis (Scheme 1, ):

-

PEGylated linkers (e.g., 19–21 ) are coupled to tert-butyl esters, followed by saponification and cross-coupling reactions.

-

Relevance : this compound could serve as a spacer in bioconjugation or PROTAC synthesis due to its ether and ester functionalities.

Hypothetical Reaction Table

Based on extrapolated data:

| Reaction Type | Reactants/Conditions | Expected Product | Potential Yield |

|---|---|---|---|

| Esterification | 4-Hydroxybutanol + tert-butyl bromoacetate, NaOH | This compound | ~60–70% (estimated) |

| Acidic Hydrolysis | TFA in DCM | 2-(4-Hydroxybutoxy)acetic acid | >90% (estimated) |

| Alkylation | Mesylation followed by nucleophile (e.g., amines) | Functionalized ether derivatives | Variable |

Research Gaps and Limitations

-

No direct studies on this compound were identified.

-

Predictions rely on analogous tert-butyl phenoxyacetates and PEGylation chemistry[1–3].

-

Experimental validation is required to confirm reactivity and optimize conditions.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects:

Recent studies have indicated that compounds related to tert-butyl 2-(4-hydroxybutoxy)acetate exhibit neuroprotective properties. For instance, derivatives have shown moderate protective effects against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. These compounds can inhibit β-secretase and acetylcholinesterase activities, potentially preventing amyloid plaque formation .

Pharmaceutical Development:

The compound is also explored as a precursor in the synthesis of more complex molecules that act as pharmaceutical agents. For example, it has been used in the synthesis of compounds targeting specific receptors involved in neurodegenerative diseases . This highlights its utility as an intermediate in drug discovery processes.

Material Science

Polymer Chemistry:

this compound can serve as a building block for synthesizing polymeric materials with tailored properties. Its hydroxyl functionality allows for further reactions leading to the formation of polyurethanes and other copolymers, which are valuable in coatings, adhesives, and sealants .

Surface Modification:

The compound's ability to participate in esterification reactions makes it suitable for modifying surfaces to enhance hydrophilicity or hydrophobicity depending on the desired application. This property is particularly useful in developing advanced materials for biomedical applications or environmental sensors.

Chemical Intermediate

Synthesis of Fine Chemicals:

As a versatile chemical intermediate, this compound is employed in synthesizing various fine chemicals and agrochemicals. Its functional groups can be manipulated through standard organic reactions such as nucleophilic substitutions or esterifications, facilitating the development of novel compounds with specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxybutoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The ester group can be cleaved to release the active acid form, which then exerts its biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The tert-butyl acetate scaffold is versatile, with modifications in the substituent group significantly altering properties. Below is a comparative analysis:

Key Observations :

- Hydrophilicity: The 4-hydroxybutoxy group enhances water solubility compared to aromatic substituents like bromophenyl or cyanophenyl.

- Reactivity: Bromophenyl and formylphenoxy groups enable cross-coupling or nucleophilic addition, whereas sulfonyl groups facilitate hydrogen bonding in crystal structures .

- Thermal Stability : tert-Butyl esters generally exhibit high thermal stability, but hydroxybutoxy derivatives may require low-temperature storage to prevent hydrolysis .

Biological Activity

Tert-butyl 2-(4-hydroxybutoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer research. This article reviews the current literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

This compound is synthesized through the reaction of tert-butyl bromoacetate with 4-hydroxybutanol under basic conditions. The general procedure involves:

- Reactants : Tert-butyl bromoacetate and 4-hydroxybutanol.

- Solvent : Dry toluene.

- Catalyst : Potassium tert-butoxide.

- Conditions : Stirring at low temperatures followed by room temperature for an extended period.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. For instance, it has been shown to modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to neuroprotection.

- Mechanism : The compound acts as a selective HDAC inhibitor, promoting the degradation of HDAC4, which is associated with neurodegenerative processes. In vivo studies in R6/2 mice demonstrated that inhibition of HDAC4 led to increased levels of brain-derived neurotrophic factor (BDNF), improving neuronal survival and function .

Anticancer Properties

The compound's anticancer properties are also noteworthy. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro assays indicated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values suggesting potent cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Increased BDNF levels, reduced HDAC4 | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Cytotoxicity | IC50 values in various cancer cell lines |

Table 2: Mechanistic Insights

Q & A

Basic: How can the purity of tert-butyl 2-(4-hydroxybutoxy)acetate be validated using analytical techniques?

Methodological Answer:

Purity assessment requires a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by analyzing proton and carbon environments . Differential Scanning Calorimetry (DSC) or melting point determination can further validate crystalline purity. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is advised, especially if volatile byproducts are suspected during synthesis .

Advanced: What strategies improve the synthesis yield of this compound under catalytic conditions?

Methodological Answer:

Yield optimization involves systematic variation of catalysts, solvents, and reaction kinetics. For esterification steps, acid catalysts like p-toluenesulfonic acid (PTSA) in anhydrous toluene at 80–100°C enhance reaction efficiency . Monitoring reaction progress via Thin-Layer Chromatography (TLC) allows real-time adjustments. Microwave-assisted synthesis can reduce reaction time by 30–50% compared to conventional heating . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high recovery rates. Kinetic studies using in-situ FTIR or Raman spectroscopy may identify rate-limiting steps .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer:

Stability is maximized under inert atmospheres (argon or nitrogen) at 2–8°C in amber glass containers to prevent photodegradation. Moisture-sensitive degradation is mitigated by desiccants like molecular sieves . Stability studies under ICH guidelines (25°C/60% RH for 6 months) should be conducted, with periodic HPLC analysis to detect hydrolytic byproducts (e.g., 4-hydroxybutoxyacetic acid). Avoid contact with strong oxidizers or bases, as the tert-butyl group is prone to cleavage under alkaline conditions .

Advanced: How do structural modifications at the hydroxybutoxy moiety affect reactivity in polymer synthesis?

Methodological Answer:

The hydroxybutoxy group’s ether linkage and hydroxyl terminal group enable crosslinking in polyesters or polyurethanes. Modifications such as replacing the hydroxyl group with methoxy or acrylate moieties alter polymer glass transition temperatures (Tg) by 10–20°C, as shown in thermogravimetric analysis (TGA) . Computational modeling (DFT or MD simulations) predicts steric effects of tert-butyl groups on polymerization kinetics. Experimental validation via Size-Exclusion Chromatography (SEC) confirms changes in molecular weight distribution . For bioactive polymers, in vitro degradation studies in PBS (pH 7.4, 37°C) assess hydrolytic stability .

Advanced: How can contradictions in reported degradation pathways under oxidative conditions be resolved?

Methodological Answer:

Contradictions arise from variable experimental conditions (e.g., temperature, oxidizer concentration). Accelerated oxidative studies using hydrogen peroxide (3–30% v/v) at 40–60°C, coupled with LC-MS/MS, identify primary degradation products like tert-butyl acetate and 4-hydroxybutoxy radicals . Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates. Comparative studies under controlled oxygen partial pressures (0.1–1 atm) clarify mechanistic pathways. Statistical tools like Design of Experiments (DoE) isolate critical factors (e.g., pH, light exposure) contributing to discrepancies .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

¹H NMR (400 MHz, CDCl₃) resolves the tert-butyl singlet at δ 1.45 ppm and the hydroxybutoxy methylene protons at δ 3.55–3.70 ppm. ¹³C NMR confirms the ester carbonyl at ~170 ppm . Infrared (IR) spectroscopy identifies key functional groups: C=O stretch at 1740 cm⁻¹ and O-H stretch (broad, 3400 cm⁻¹) if hydroxyl impurities exist. High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks (e.g., [M+Na]⁺) .

Advanced: What role does this compound play in controlled drug delivery systems?

Methodological Answer:

As a prodrug linker, the compound’s hydrolytic lability under physiological conditions enables pH-dependent release. In vitro studies (37°C, simulated gastric/intestinal fluids) quantify release kinetics via UV-Vis spectroscopy . Covalent conjugation to anticancer agents (e.g., doxorubicin) via ester bonds improves solubility by 2–3-fold. Nanoparticle encapsulation (PLGA or liposomes) further modulates release profiles, assessed using dialysis membranes and HPLC . Toxicity screening in HepG2 cells ensures biocompatibility, with IC₅₀ values compared to free drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.